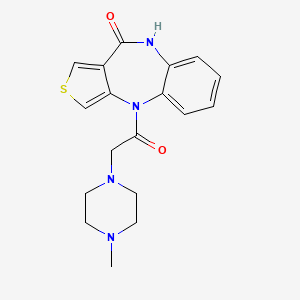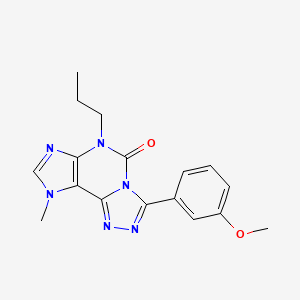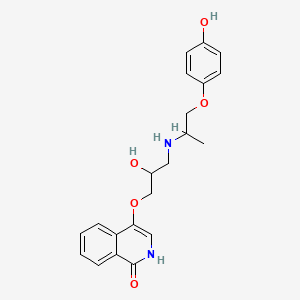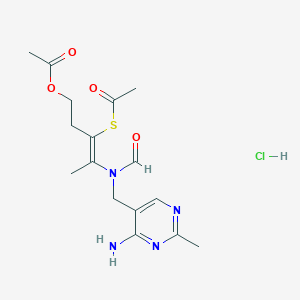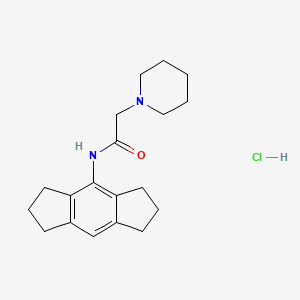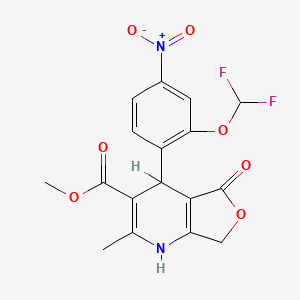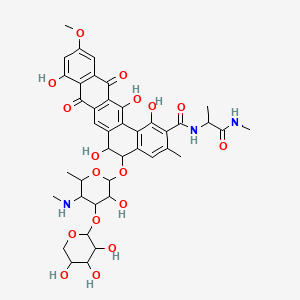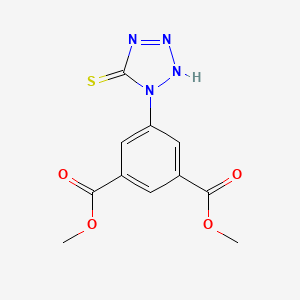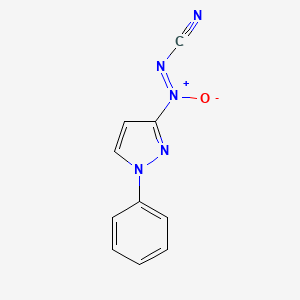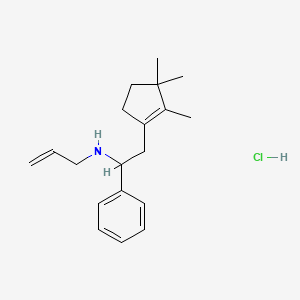
Ethylhexyl dimethoxybenzylidene dioxoimidazolidine propionate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethylhexyl dimethoxybenzylidene dioxoimidazolidine propionate is a chemical compound commonly used in cosmetic products as a UV absorber. It is known for its ability to protect cosmetic formulations from damage caused by UV light. The compound contains several functional groups, including ethylhexyl, methoxy, benzylidene, dioxoimidazolidine, and propionate, which contribute to its unique properties .
準備方法
Synthetic Routes and Reaction Conditions
Ethylhexyl dimethoxybenzylidene dioxoimidazolidine propionate is synthesized through a condensation reaction between 3,4-dimethoxybenzylidene hydantoin and 2-ethylhexyl acrylate. The reaction typically occurs under controlled conditions, including specific temperature and pH levels, to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to maintain consistent quality .
化学反応の分析
Types of Reactions
Ethylhexyl dimethoxybenzylidene dioxoimidazolidine propionate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different functional groups.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, pressure, and solvent choice .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may produce oxidized derivatives with additional oxygen atoms, while reduction may yield compounds with fewer oxygen atoms. Substitution reactions result in products with different functional groups replacing the original ones .
科学的研究の応用
Ethylhexyl dimethoxybenzylidene dioxoimidazolidine propionate has several scientific research applications, including:
Chemistry: Used as a model compound to study UV absorption and photostability.
Biology: Investigated for its potential effects on skin cells and its role in protecting against UV-induced damage.
Medicine: Explored for its potential use in sunscreen formulations to prevent skin cancer and other UV-related health issues.
Industry: Utilized in the formulation of various cosmetic products, including sunscreens, lotions, and creams, to enhance UV protection
作用機序
The mechanism of action of ethylhexyl dimethoxybenzylidene dioxoimidazolidine propionate involves its ability to absorb UV light and convert it into less harmful energy forms, such as heat. This process protects the skin and cosmetic formulations from UV-induced damage. The compound’s molecular structure, including its benzylidene and dioxoimidazolidine groups, plays a crucial role in its UV-absorbing properties .
類似化合物との比較
Similar Compounds
Octocrylene: Another UV absorber used in sunscreens with similar UV protection properties.
Avobenzone: Known for its broad-spectrum UV protection, often used in combination with other UV absorbers.
Homosalate: A common UV filter in sunscreens, providing protection against UVB rays.
Uniqueness
Ethylhexyl dimethoxybenzylidene dioxoimidazolidine propionate is unique due to its specific combination of functional groups, which contribute to its high UV absorption efficiency and photostability. Its ability to protect against both UVA and UVB rays makes it a valuable ingredient in cosmetic formulations .
特性
CAS番号 |
113757-49-6 |
|---|---|
分子式 |
C23H32N2O6 |
分子量 |
432.5 g/mol |
IUPAC名 |
2-ethylhexyl 3-[(4E)-4-[(3,4-dimethoxyphenyl)methylidene]-2,5-dioxoimidazolidin-1-yl]propanoate |
InChI |
InChI=1S/C23H32N2O6/c1-5-7-8-16(6-2)15-31-21(26)11-12-25-22(27)18(24-23(25)28)13-17-9-10-19(29-3)20(14-17)30-4/h9-10,13-14,16H,5-8,11-12,15H2,1-4H3,(H,24,28)/b18-13+ |
InChIキー |
VTCQGRUUIXLBJY-QGOAFFKASA-N |
異性体SMILES |
CCCCC(CC)COC(=O)CCN1C(=O)/C(=C\C2=CC(=C(C=C2)OC)OC)/NC1=O |
正規SMILES |
CCCCC(CC)COC(=O)CCN1C(=O)C(=CC2=CC(=C(C=C2)OC)OC)NC1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


